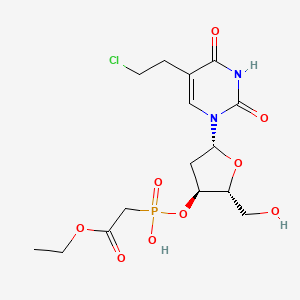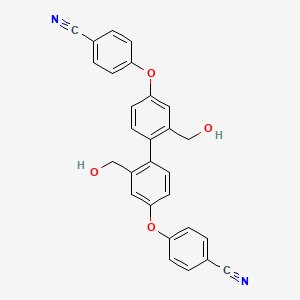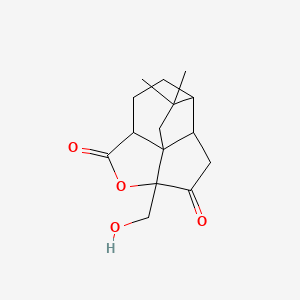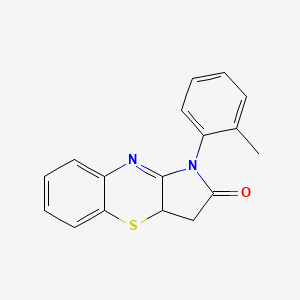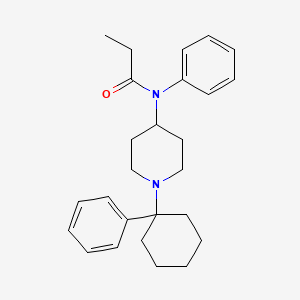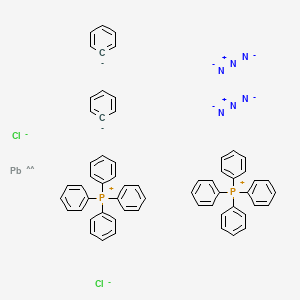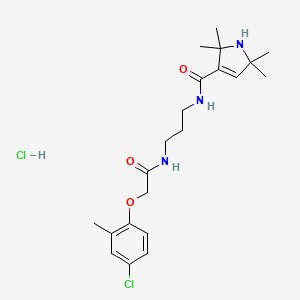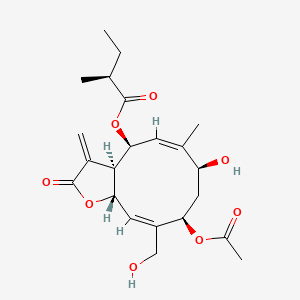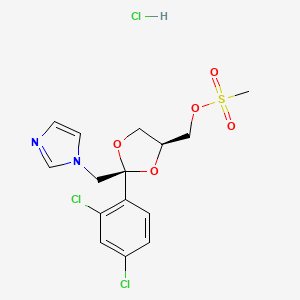
cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 282-252-3, also known as 1,2,3-Propanetriol, homopolymer, diisooctadecanoate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Propanetriol, homopolymer, diisooctadecanoate typically involves the polymerization of 1,2,3-Propanetriol (glycerol) with isooctadecanoic acid. The reaction is carried out under controlled conditions, often involving catalysts to facilitate the esterification process. The reaction conditions include maintaining a specific temperature range and pressure to ensure the desired polymerization and esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperatures. The process is monitored to ensure consistency in the quality of the final product. The use of advanced catalysts and purification techniques helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Propanetriol, homopolymer, diisooctadecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as lithium aluminum hydride can be used under controlled conditions.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a wide range of derivatives.
Scientific Research Applications
1,2,3-Propanetriol, homopolymer, diisooctadecanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of lubricants, surfactants, and other industrial products.
Mechanism of Action
The mechanism by which 1,2,3-Propanetriol, homopolymer, diisooctadecanoate exerts its effects involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, influencing biochemical pathways. Its ester groups play a crucial role in these interactions, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Propanetriol, homopolymer, dioleate
- 1,2,3-Propanetriol, homopolymer, distearate
Uniqueness
1,2,3-Propanetriol, homopolymer, diisooctadecanoate is unique due to its specific ester groups, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
84145-27-7 |
|---|---|
Molecular Formula |
C15H17Cl3N2O5S |
Molecular Weight |
443.7 g/mol |
IUPAC Name |
[(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate;hydrochloride |
InChI |
InChI=1S/C15H16Cl2N2O5S.ClH/c1-25(20,21)23-8-12-7-22-15(24-12,9-19-5-4-18-10-19)13-3-2-11(16)6-14(13)17;/h2-6,10,12H,7-9H2,1H3;1H/t12-,15+;/m0./s1 |
InChI Key |
AOZVYCWQGCZSPV-SBKWZQTDSA-N |
Isomeric SMILES |
CS(=O)(=O)OC[C@@H]1CO[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.Cl |
Canonical SMILES |
CS(=O)(=O)OCC1COC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


